benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate
Description
Benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a benzyl carbamate group at the 1-position and a difluoromethoxymethyl substituent at the 3-position. The difluoromethoxy group (-OCF2H) introduces electron-withdrawing properties and metabolic stability, distinguishing it from other pyrrolidine derivatives with hydroxyl, amino, or alkoxy substituents .
Properties
IUPAC Name |
benzyl 3-(difluoromethoxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO3/c15-13(16)19-10-12-6-7-17(8-12)14(18)20-9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXFEGWATGCXLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC(F)F)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate (CAS No. 1919864-94-0) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and potential applications.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Molecular Formula : C_{13}H_{14}F_2N_2O_3
- Molecular Weight : 285.29 g/mol
- Functional Groups : Pyrrolidine ring, carboxylate, and difluoromethoxy substituent.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The difluoromethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated that the compound effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has shown promise in cancer research, particularly in inhibiting the proliferation of specific cancer cell lines. A study reported that this compound induces apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. The results highlighted its effectiveness against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms . -
Anticancer Research :
In a comparative analysis of several pyrrolidine derivatives, this compound was found to significantly reduce cell viability in several cancer cell lines, including prostate and lung cancer models. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis . -
Neuroprotective Effects :
Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases. It was observed to enhance neuronal survival under oxidative stress conditions in vitro .
Scientific Research Applications
Medicinal Chemistry
Benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate has been investigated for its role as a β3 adrenergic receptor agonist. This receptor is implicated in metabolic regulation, making this compound a candidate for treating obesity and metabolic disorders.
Case Study :
A patent (US8247415B2) describes the synthesis of hydroxymethyl pyrrolidines and their use in developing β3 adrenergic receptor agonists. The study highlights the structure-activity relationship (SAR) of these compounds, indicating that modifications to the pyrrolidine ring can enhance receptor affinity and selectivity .
Synthesis of Novel Compounds
The compound serves as an intermediate in the synthesis of other biologically active molecules. Its difluoromethoxy group is particularly valuable for introducing fluorine into organic compounds, which can significantly alter their pharmacokinetic properties.
Data Table: Synthesis Pathways
| Compound Name | Reaction Type | Yield (%) | Reference |
|---|---|---|---|
| Hydroxymethyl Pyrrolidine | Nucleophilic substitution | 85% | |
| Difluoromethyl Derivative | Fluorination reaction | 90% |
Research indicates that compounds similar to this compound exhibit various biological activities, including anti-inflammatory and analgesic effects. The presence of the difluoromethoxy group may enhance these properties, making it a subject of interest in drug discovery.
Case Study :
A study evaluating the anti-inflammatory effects of pyrrolidine derivatives found that certain modifications led to enhanced activity against inflammatory markers in vitro. The findings suggest that this compound could be further explored for its therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Substituent Modifications on the Pyrrolidine Ring
The table below highlights key structural analogs and their substituents:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The difluoromethoxy group in the target compound offers greater metabolic stability compared to hydroxyl (-OH) or methoxy (-OCH3) groups, which are prone to oxidation or demethylation .
- Fluorine Incorporation : Analogous to the 4-fluoro substituent in , the difluoromethoxy group enhances lipophilicity and blood-brain barrier penetration, critical for CNS drug candidates.
- Synthetic Utility : Compounds like and use tert-butyl and benzyl groups as protecting agents, enabling stepwise synthesis of complex molecules.
2.4. Yield and Purity
- Analogs such as compound 10 in achieve 93% yield after hydrolysis, while Mitsunobu reactions (e.g., compound 9) yield 49%, indicating variable synthetic efficiency.
- The target compound’s synthesis would require optimization to balance yield and purity, particularly given the challenges of introducing fluorine atoms.
Preparation Methods
Core Pyrrolidine Functionalization
Pyrrolidine derivatives are typically synthesized through cyclization of 1,4-diamines or via ring-closing metathesis. For benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate, the critical challenge lies in introducing the difluoromethoxy methyl group at the 3-position while maintaining stereochemical integrity. A three-step strategy emerges from analogous syntheses:
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Amine Protection : Benzyl chloroformate (Cbz-Cl) is widely used to protect pyrrolidine’s amine group, forming a stable carbamate.
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Side-Chain Activation : Hydroxymethyl groups at the 3-position are converted to mesylates (excellent leaving groups) using methanesulfonyl chloride (MsCl).
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Nucleophilic Substitution : Mesylates undergo displacement with difluoromethoxide to install the target functional group.
Detailed Preparation Methods
Step 1: Synthesis of Benzyl 3-(Hydroxymethyl)pyrrolidine-1-carboxylate
Reagents :
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3-(Hydroxymethyl)pyrrolidine
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Benzyl chloroformate (Cbz-Cl)
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Dichloromethane (DCM), potassium carbonate (K₂CO₃)
Procedure :
-
Dissolve 3-(hydroxymethyl)pyrrolidine (6.7 g, 96 mmol) in DCM (100 mL) at 0°C.
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Add Cbz-Cl (13.6 g, 80 mmol) dropwise under stirring.
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Stir for 14 hours, then concentrate under vacuum.
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Extract with ethyl acetate, wash with 0.5 N HCl, saturated NaHCO₃, and brine.
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Dry over MgSO₄ and purify via silica gel chromatography (0–50% EtOAc/heptane).
Step 2: Mesylation of the Hydroxymethyl Group
Reagents :
-
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
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Methanesulfonyl chloride (MsCl), triethylamine (Et₃N)
-
DCM
Procedure :
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Dissolve the hydroxymethyl intermediate (10 mmol) in DCM (30 mL) at 0°C.
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Add Et₃N (15 mmol) followed by MsCl (12 mmol) dropwise.
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Stir for 2 hours at room temperature.
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Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.
Product : Benzyl 3-(((methylsulfonyl)oxy)methyl)pyrrolidine-1-carboxylate (mesylate intermediate).
Step 3: Difluoromethoxy Methyl Group Installation
Reagents :
-
Mesylate intermediate
-
Sodium difluoromethoxide (NaOCHF₂) or difluoromethyl ether (CHF₂OCH₃)
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Dimethylformamide (DMF), cesium carbonate (Cs₂CO₃)
Procedure :
-
Suspend the mesylate (5 mmol) and Cs₂CO₃ (15 mmol) in DMF (20 mL).
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Add CHF₂OCH₃ (10 mmol) and heat to 60°C for 12–24 hours.
-
Cool, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
Yield : ~70–85% (estimated from analogous substitutions).
Optimization and Challenges
Solvent and Base Selection
Stereochemical Considerations
-
The 3-position’s stereochemistry is preserved during mesylation and substitution due to the SN2 mechanism.
Analytical Characterization
Key Spectroscopic Data
Applications and Derivatives
The compound serves as a precursor for protease inhibitors and kinase modulators. Its difluoromethoxy group enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for benzyl 3-[(difluoromethoxy)methyl]pyrrolidine-1-carboxylate, and how can yield and purity be optimized?
- Methodology : Multi-step synthesis typically involves coupling reactions (e.g., amidation or esterification) using benzyl chloroformate and pyrrolidine derivatives. For example, dichloromethane is a common solvent, and column chromatography (silica gel, hexane/ethyl acetate) is critical for purification . Reaction optimization may include adjusting stoichiometry (e.g., 1.2 equivalents of difluoromethoxy reagents) and temperature control (e.g., room temperature for coupling steps) .
Q. Which analytical techniques are essential for confirming the stereochemistry and functional groups of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆) to verify substituent positions and stereochemistry, as demonstrated in pyrrolidine derivative analyses .
- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., expected ~310 g/mol range) .
- X-ray Crystallography : For resolving absolute configuration, particularly if chiral centers are present .
Q. How can researchers predict the biological activity of this compound when direct data is limited?
- Methodology : Use structure-activity relationship (SAR) studies with analogous pyrrolidine derivatives. For example, compounds with difluoromethoxy groups often exhibit enhanced metabolic stability and receptor binding affinity. Computational tools (e.g., molecular docking) can model interactions with targets like enzymes or GPCRs .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological assay results for this compound?
- Methodology :
- Comparative Analysis : Test against structurally similar compounds (e.g., methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate) to identify substituent-specific effects .
- Assay Optimization : Validate activity using orthogonal assays (e.g., fluorescence polarization vs. SPR for binding studies) .
- Metabolic Profiling : Assess stability in microsomal assays to rule out false negatives due to rapid degradation .
Q. How can the reaction mechanism for key synthetic steps (e.g., difluoromethoxy group introduction) be elucidated?
- Methodology :
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace reaction pathways.
- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps .
Q. What approaches are effective for designing SAR studies targeting pyrrolidine-based enzyme inhibitors?
- Methodology :
- Structural Modifications : Vary substituents at the pyrrolidine 3-position (e.g., replacing difluoromethoxy with hydroxypropan-2-yl) and evaluate inhibitory potency .
- Enantiomer Separation : Use chiral chromatography (e.g., Chiralpak AD-H) to isolate (R)- and (S)-isomers and compare activities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
